(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine
Description
(3S)-3-[(2R)-1-Methylpyrrolidin-2-yl]piperidine is a bicyclic amine featuring a piperidine ring fused with a 1-methylpyrrolidine moiety. Its stereochemistry is defined by the (3S) configuration at the piperidine carbon and the (2R) configuration at the pyrrolidine carbon. Its synthesis often involves stereoselective alkylation and hydrogenolysis steps, as evidenced by methods used for related piperidine-pyrrolidine hybrids . The compound’s safety data sheet (SDS) highlights its hygroscopic nature and recommends handling under inert conditions, reflecting its reactivity as a secondary amine .
Properties
IUPAC Name |
(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h9-11H,2-8H2,1H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOJUAZWENUSBT-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1[C@H]2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the nucleophilic addition of alkyllithiums to α-aryl substituted piperidine enecarbamates, followed by trapping the carbanion intermediates with a carbon electrophile . This method is highly stereoselective and provides direct access to vicinally-substituted piperidine compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine exerts its effects involves interactions with specific molecular targets. For instance, in drug metabolism, it may undergo ring contraction mediated by cytochrome P450 enzymes, involving coupled electron and proton transfer . This process can lead to the formation of various metabolites with different biological activities.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Stereochemistry | Key Features |
|---|---|---|---|---|
| (3S)-3-[(2R)-1-Methylpyrrolidin-2-yl]piperidine | 5337-62-2 | C₁₀H₂₀N₂ | (3S,2R) | Bicyclic amine, chiral centers |
| (R)-3-(Piperidin-3-yl)-1H-indole | - | C₁₃H₁₆N₂ | (R) at piperidine C3 | Indole-piperidine hybrid, CNS target |
| Paroxetine Hydrochloride | 78246-49-8 | C₁₉H₂₀FNO₃·HCl | (3S,4R) | SSRI antidepressant, benzodioxol substituent |
| Migalastat Hydrochloride | 75172-81-5 | C₆H₁₃NO₄·HCl | (2R,3S,4R,5S) | Piperidinetriol, Fabry disease treatment |
Key Observations :
- Stereochemical Complexity : The target compound shares stereochemical precision with Paroxetine and Migalastat, where specific configurations dictate biological activity. For example, Paroxetine’s (3S,4R) configuration is critical for serotonin reuptake inhibition , while Migalastat’s galactose mimicry relies on (2R,3S,4R,5S) stereochemistry .
Key Observations :
- The use of chiral auxiliaries (e.g., (S)-(+)-2-(4-toluenesulfonyloxy)-phenylacetic amide) in –2 mirrors strategies for enantiopure amine synthesis.
- Hydrogenolysis is a common step for removing protective groups in piperidine derivatives .
Pharmacological Relevance
- Paroxetine : Demonstrates how piperidine derivatives with aromatic substituents (e.g., 4-fluorophenyl) achieve therapeutic effects via steric and electronic interactions .
- Amprenavir-Related Compounds : Piperidine-pyrrolidine carbamates (e.g., 160232-12-2 in ) highlight the role of bicyclic amines in protease inhibition, suggesting the target compound could be modified for antiviral applications .
Biological Activity
(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine is a chiral compound that features both piperidine and pyrrolidine rings, making it a significant subject of study in pharmacology and medicinal chemistry. Its unique structure contributes to its potential biological activities, which have been explored in various research contexts.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula: C₁₁H₁₅N₂
- Molecular Weight: 175.25 g/mol
The biological activity of (3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine is primarily mediated through its interaction with specific receptors and enzymes. Research indicates that it may influence neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The compound has shown potential as a modulator of certain G-protein coupled receptors (GPCRs), which are critical in various physiological processes.
1. Neurotransmitter Modulation
Studies have demonstrated that (3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine can act as a serotonin receptor agonist, which may have implications in treating mood disorders. Its structural similarity to known neurotransmitters allows it to bind effectively to serotonin receptors, enhancing serotonergic signaling.
2. Antimicrobial Properties
Recent investigations have suggested that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against strains of bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µM.
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of (3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine on cancer cell lines. The compound demonstrated a dose-dependent cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Serotonin Receptor Agonism
A study published in Pharmacological Research reported that (3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine significantly increased serotonin levels in the synaptic cleft by inhibiting the serotonin reuptake transporter (SERT). This effect was observed in rodent models, leading to enhanced mood-related behaviors.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The findings indicated that at a concentration of 50 µM, the compound reduced bacterial growth by over 70%, highlighting its potential as a new antibacterial agent.
Data Table: Biological Activities Overview
| Activity Type | Target | Concentration | Effect |
|---|---|---|---|
| Serotonin Modulation | 5-HT Receptors | 10 µM | Increased signaling |
| Antimicrobial Activity | E. coli | 50 µM | >70% growth inhibition |
| Cytotoxicity | Cancer Cells | Varies | Dose-dependent effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
